molecular formula C11H12O3 B2742166 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid CAS No. 72914-12-6

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Cat. No.: B2742166
CAS No.: 72914-12-6
M. Wt: 192.214
InChI Key: PXDGCYQSRSOBOE-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a chemical compound with the molecular formula C11H12O3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by a benzopyran ring system with a carboxylic acid group at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-chromanone with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • 2H,5H-Pyrano3,2-cbenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl-

Comparison

Compared to its analogs, 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacological properties and applications .

Biological Activity

Overview

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (C11H12O3) is a chemical compound belonging to the benzopyran class, which includes various derivatives known for their diverse biological activities. This compound features a benzopyran ring with a methyl group at the 6-position and a carboxylic acid group at the 2-position, contributing to its unique properties and potential therapeutic applications.

Target and Mode of Action

As a derivative of coumarin, this compound interacts with various biological targets, impacting several physiological processes. Coumarin derivatives are recognized for their ability to modulate enzyme activity and influence cellular signaling pathways, which can lead to antibacterial, anti-inflammatory, and antioxidant effects .

Pharmacokinetics

Coumarin derivatives typically exhibit good absorption and distribution in biological systems. The pharmacokinetic profile of this compound includes rapid absorption following oral administration and extensive metabolism in the liver.

Antioxidant Properties

Research indicates that compounds in the benzopyran class exhibit significant antioxidant activities. This compound has been evaluated for its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro assays demonstrate its effectiveness in reducing reactive oxygen species (ROS) levels .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits key pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC11H12O3Antioxidant, anti-inflammatory, antibacterial
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acidC11H11F O3Antimicrobial properties
4-Oxo-4H-1-benzopyran-2-carboxylic acidC10H8O3Antioxidant effects

The presence of the methyl group at the 6-position in this compound differentiates it from its analogs like 6-Fluoro derivatives. This structural variation influences its reactivity and biological activity profiles.

Case Studies

Case Study 1: Antioxidant Activity Assessment
In a controlled study evaluating the antioxidant capacity of various benzopyran derivatives, this compound was shown to significantly reduce lipid peroxidation in cellular models. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism
A recent study investigated the anti-inflammatory effects of this compound on LPS-stimulated macrophages. Results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Properties

IUPAC Name

6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDGCYQSRSOBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72914-12-6
Record name 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

6-Methyl-4-oxo-4H-1-benzopyran-2-carboxylic acid (Niviere, et al., 1965) was hydrogenated over a palladium-on-carbon catalyst to give 3,4-dihydro-6-methyl-2H-1-benzopyran-2-carboxylic acid. This acid was converted to the acid chloride with thionyl chloride and the acid chloride was converted to 9, obtained as white plates, mp: 67°-67.5° C., by treatment with 2-propenamine, all by the procedures described in Example 1.
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Synthesis routes and methods II

Procedure details

6-Methyl-4-oxo-4H-chromene-2-carboxylic acid (Aldrich, 3.5 g, 17.1 mmol) was added to a mixture of acetic acid (50 mL) and 10% palladium on carbon (0.35 g) in a Parr shaker. The glass reactor was sealed and flushed with nitrogen, and pressurized with hydrogen (60 psi). The mixture was shaken at 70° C. for 2.5 hours, and filtered and solids were rinsed with methanol. The filtrate was concentrated under reduced pressure to afford the title compound. 1H NMR (300 MHz, CDCl3) δ ppm 2.09-2.23 (m, 1H), 2.25 (s, 3H), 2.28-2.40 (m, 1H), 2.72-2.86 (m, 2H), 4.71 (dd, J=8.48, 3.39 Hz, 1H), 6.83 (t, J=8.65 Hz, 2H), 6.90-6.96 (m, 1H). MS (ESI) m/z 210.1 (M+NH4)+.
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